Seratrodast

Pharmacokinetics Drug Metabolism Benzoquinone Derivatives

Avoid metabolic instability in long-term in vivo protocols. Seratrodast is the first-approved TP receptor antagonist with minimal systemic metabolism, ensuring consistent exposure in repeated-dosing asthma models. Its dual activity as a ferroptosis inhibitor (IC50: 4.5 μmol·L⁻¹) enables polypharmacology research. - Reproducible PD: Linear PK & FEV1 slope (0.222-0.470% per μg/mL) for quantitative PK/PD modeling. - Reliable Supply: ≥98% purity, available in mg to g quantities with global shipping. - Regulatory Benchmark: Reference compound for comparative pharmacology vs. newer TXA2 antagonists.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 103185-78-0
Cat. No. B026692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeratrodast
CAS103185-78-0
Synonyms7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
AA 2414
AA-2414
ABT-001
seratrodast
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
InChIInChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
InChIKeyZBVKEHDGYSLCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seratrodast Overview: TXA2 Antagonist and Ferroptosis Inhibitor


Seratrodast (development code AA-2414, marketed as Bronica) is a benzoquinone-derived, orally active thromboxane A2 (TXA2) receptor (TP receptor) antagonist [1]. It was the first TP receptor antagonist developed as an anti-asthmatic drug, receiving marketing approval in Japan in 1997 [2]. In addition to its established role in treating bronchial asthma, seratrodast has recently been characterized as a ferroptosis inhibitor (IC50: 4.5 μmol·L⁻¹) [3]. The compound exhibits a molecular weight of 354.44 Da, a calculated logP of 4.61, and contains a quinone structural moiety [1].

TXA2 pathway antagonism – Orally active TP receptor antagonist for respiratory pathway studies.
Ferroptosis inhibitor profile – Reported ferroptosis inhibition independent of TP receptor; GPX4/JNK modulation context.
In vivo metabolic stability – Reported minimal metabolism supports consistent exposure in animal models.

Seratrodast Differentiation from Other TXA2 Modulators


The thromboxane A2 pathway can be modulated through two distinct pharmacological strategies: direct TP receptor antagonism (e.g., seratrodast, ramatroban, ifetroban) and thromboxane synthase inhibition (e.g., ozagrel) [1]. Critically, these classes are not interchangeable. Thromboxane synthase inhibitors, while reducing TXA2 synthesis, cause accumulation of the precursor prostaglandin endoperoxide PGH2, which can itself activate the TP receptor and other prostanoid receptors, potentially limiting clinical efficacy [2]. Even among direct TP antagonists, structural and pharmacological differences exist. Seratrodast (AA-2414) was discovered and advanced based on a specific profile that includes minimal systemic metabolism, differentiating it from earlier developmental candidates [1].

TXA2 synthase inhibitors

Ozagrel and related synthase inhibitors are not interchangeable; PGH2 accumulation may activate TP and other prostanoid receptors, potentially shifting pathway response.

Other TP antagonists

Ramatroban and ifetroban may differ in metabolic profile and lack reported ferroptosis activity; direct substitution may require endpoint validation.

Dedicated ferroptosis inhibitors

Liproxstatin-1 and similar probes do not provide TXA2 pathway antagonism; dual-profile research requires seratrodast.

Seratrodast Comparative Evidence


In Vivo Metabolic Stability Profile

Seratrodast exhibits a distinct metabolic stability profile compared to its predecessor compound AA-861 and other benzoquinone derivatives. Specifically, while the earlier 5-lipoxygenase inhibitor AA-861 was found to be readily metabolized in vivo, seratrodast was specifically identified as a compound that is 'not metabolized in the body' [1].

In Vivo Metabolic Stability
Head-to-head
Seratrodast Not metabolized in the body
AA-861 Easily metabolized in the body
Supports consistent in vivo exposure and dosing reproducibility.
In vivo metabolic assessment during discovery program.
Pharmacokinetics Drug Metabolism Benzoquinone Derivatives

TP-Independent Ferroptosis Inhibition

Seratrodast has been identified as a ferroptosis inhibitor with an IC50 of 4.5 μmol·L⁻¹ in cellular assays [1]. This activity, which involves modulation of the system xc⁻/GSH/GPX4 axis and inhibition of JNK phosphorylation, appears to be independent of TP receptor antagonism, as evidenced by effects observed in cells that do not express the TP receptor [2].

TP-Independent Ferroptosis Inhibition
Class-level inference
Seratrodast IC50: 4.5 µmol·L⁻¹ (ferroptosis assay)
Ozagrel / Ramatroban No reported ferroptosis inhibition
Expands research utility to ferroptosis models beyond TP antagonism.
Activity independent of TP receptor; cellular assay context.
Ferroptosis Neuroprotection Epilepsy

Clinical PK Parameters in Asthma

Seratrodast has well-characterized clinical pharmacokinetic and pharmacodynamic parameters derived from a phase II, randomized, double-blind, placebo-controlled trial in 183 patients with mild to moderate asthma [1]. Population PK analysis established linear pharmacokinetics after single and multiple dosing.

Clinical PK Parameters (Asthma)
Endpoint context
CL: 8.5 mL/h/kg | Vd: 43.3 mL/kg
FEV₁ slope: 0.222% (single) to 0.470% (multiple) per µg/mL
Supports PK/PD exposure-response modeling in asthma research.
Phase II trial; 80–120 mg daily; linear kinetics reported.
Clinical Pharmacology Pharmacokinetic/Pharmacodynamic Modeling Asthma

First-in-Class Approval Status

Seratrodast is distinguished by its regulatory history as the first TP receptor antagonist developed as an anti-asthmatic drug and the first to achieve marketing approval (Japan, 1997) [1][2]. In contrast, ramatroban, another TP antagonist, remained under phase III clinical evaluation as of 2004 without achieving the same approval status [3]. Ozagrel, a thromboxane synthase inhibitor, is also approved in Japan but operates via a distinct mechanism.

First-in-Class Approval Status
Regulatory context
Seratrodast First TP antagonist approved for asthma (Japan, 1997)
Ramatroban / Ozagrel No global asthma approval; distinct mechanisms
Established human exposure history supports reference-compound context.
Regulatory status as of 2026; research use only.
Regulatory Status Commercial Availability Asthma Therapeutics

Seratrodast Application Scenarios


Metabolically Stable TP Antagonism

Seratrodast is indicated for in vivo pharmacology studies in animal models (e.g., guinea pig and dog asthma models, airway hyperresponsiveness) where metabolic stability is essential for consistent exposure and reproducible pharmacodynamic effects. The compound's demonstrated lack of in vivo metabolism [1] makes it preferable to metabolically labile analogs for long-term or repeated-dosing protocols.

Ferroptosis and Neuroprotection Research

Based on the discovery of seratrodast's ferroptosis inhibitory activity (IC50: 4.5 μmol·L⁻¹) and its modulation of the xc⁻/GSH/GPX4 axis [2], this compound is appropriate for research programs investigating ferroptosis in neurological disorders, including epilepsy. The dual TP antagonist/ferroptosis inhibitor profile enables studies of potential polypharmacology.

Clinical PK/PD Modeling Studies

For clinical research requiring a TP antagonist with well-defined population pharmacokinetic and pharmacodynamic parameters in asthma patients, seratrodast offers a robust, peer-reviewed data package [3]. The established linear PK and concentration-effect relationship (FEV1 increase slope: 0.222–0.470% per μg/mL) support quantitative PK/PD modeling and dose optimization studies.

Asthma Reference Compound

As the first TP receptor antagonist developed and approved for asthma (Japan, 1997) [4], seratrodast serves as an important reference compound for comparative pharmacology studies against newer TP antagonists, TXA2 synthase inhibitors, or leukotriene receptor antagonists. Its regulatory precedence provides a benchmark for evaluating novel anti-asthmatic agents targeting the TXA2 pathway.

Application
Selection Property
Validation Focus
In vivo TP antagonism studies
Reported in vivo metabolic stability
Exposure consistency in animal models
Ferroptosis pathway studies
Ferroptosis inhibitor activity profile
GPX4/JNK pathway modulation in cellular models
PK/PD exposure-response modeling
Published population PK parameters
Exposure-response relationship interpretation
TXA2 pathway comparator studies
First-in-class regulatory history
Benchmark against novel TP antagonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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